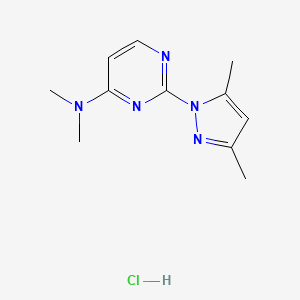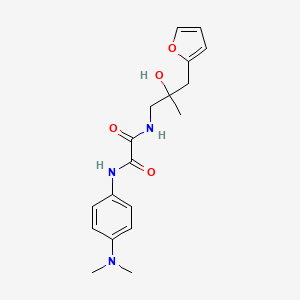
N1-(4-(dimethylamino)phenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-(dimethylamino)phenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as n-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . These properties suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It’s worth noting that similar compounds may act by inhibiting or activating their target proteins, thereby modulating their biological activities . The compound’s interaction with its targets could lead to changes in cellular processes, such as cell proliferation, immune response, and inflammation, among others.
Biochemical Pathways
Given the biological activities associated with similar compounds , it can be inferred that the compound may affect multiple biochemical pathways involved in cell growth, immune response, and inflammation.
Result of Action
Based on the biological activities of similar compounds , it can be hypothesized that the compound may exert anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects at the molecular and cellular levels.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(24,11-15-5-4-10-25-15)12-19-16(22)17(23)20-13-6-8-14(9-7-13)21(2)3/h4-10,24H,11-12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWHUNWJSZNNLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2372318.png)

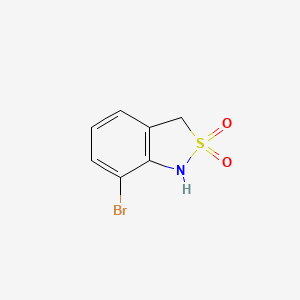
![5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione](/img/structure/B2372322.png)
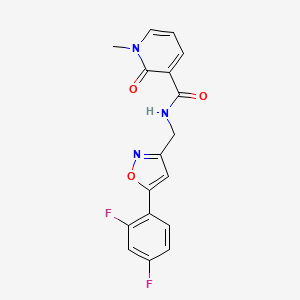
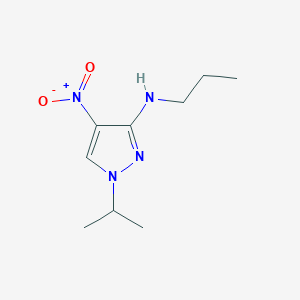
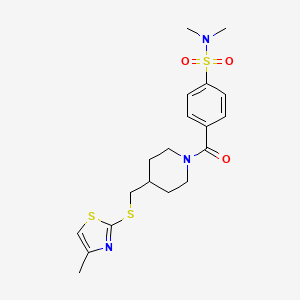
![N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-[(2,5-DIMETHYLPHENYL)AMINO]ACETAMIDE](/img/structure/B2372328.png)
![6-Aminomethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2372329.png)
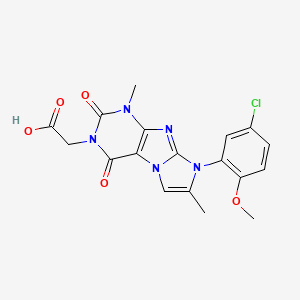
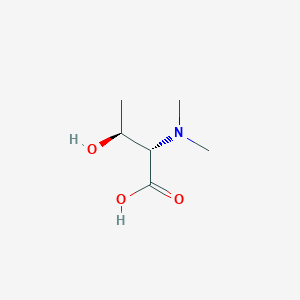
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2372334.png)
